![molecular formula C13H8IN3O B5765823 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and substituted with an iodophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodobenzoic acid hydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodophenyl group reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
科学研究应用
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
作用机制
The mechanism of action of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application:
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 2-(5-methyl-3-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)pyridine share similar structural features and biological activities.
Isoxazole Derivatives: These compounds, like 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)pyridine, also exhibit a range of biological activities and are used in similar applications.
Uniqueness
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the iodophenyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile building block in synthetic chemistry and drug design .
属性
IUPAC Name |
5-(3-iodophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHDMBHBRSYAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)
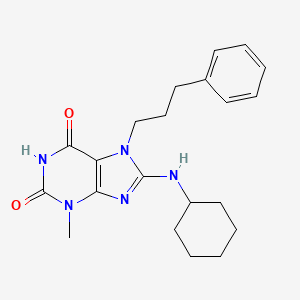
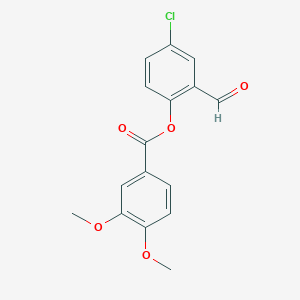
![Methyl 4-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]benzoate](/img/structure/B5765771.png)
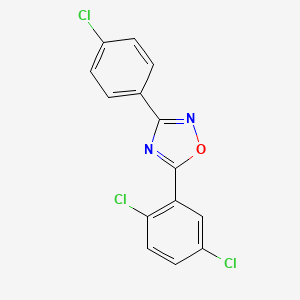
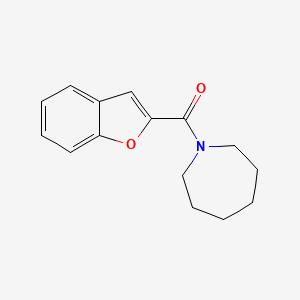

![2-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
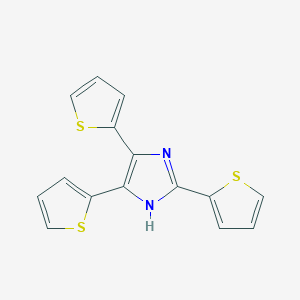
![6-Methoxy-2-[(4-methylphenyl)sulfanyl]-3-nitro-1H-indole](/img/structure/B5765818.png)
![N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine](/img/structure/B5765844.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![(1Z)-1-{2-[3-(4-FLUOROBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE](/img/structure/B5765848.png)
